

Application Notes: High-Throughput Screening of Neuraminidase-IN-23 for Antiviral Activity

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Compound of Interest

Compound Name: Neuraminidase-IN-23

Cat. No.: B15568052

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Introduction

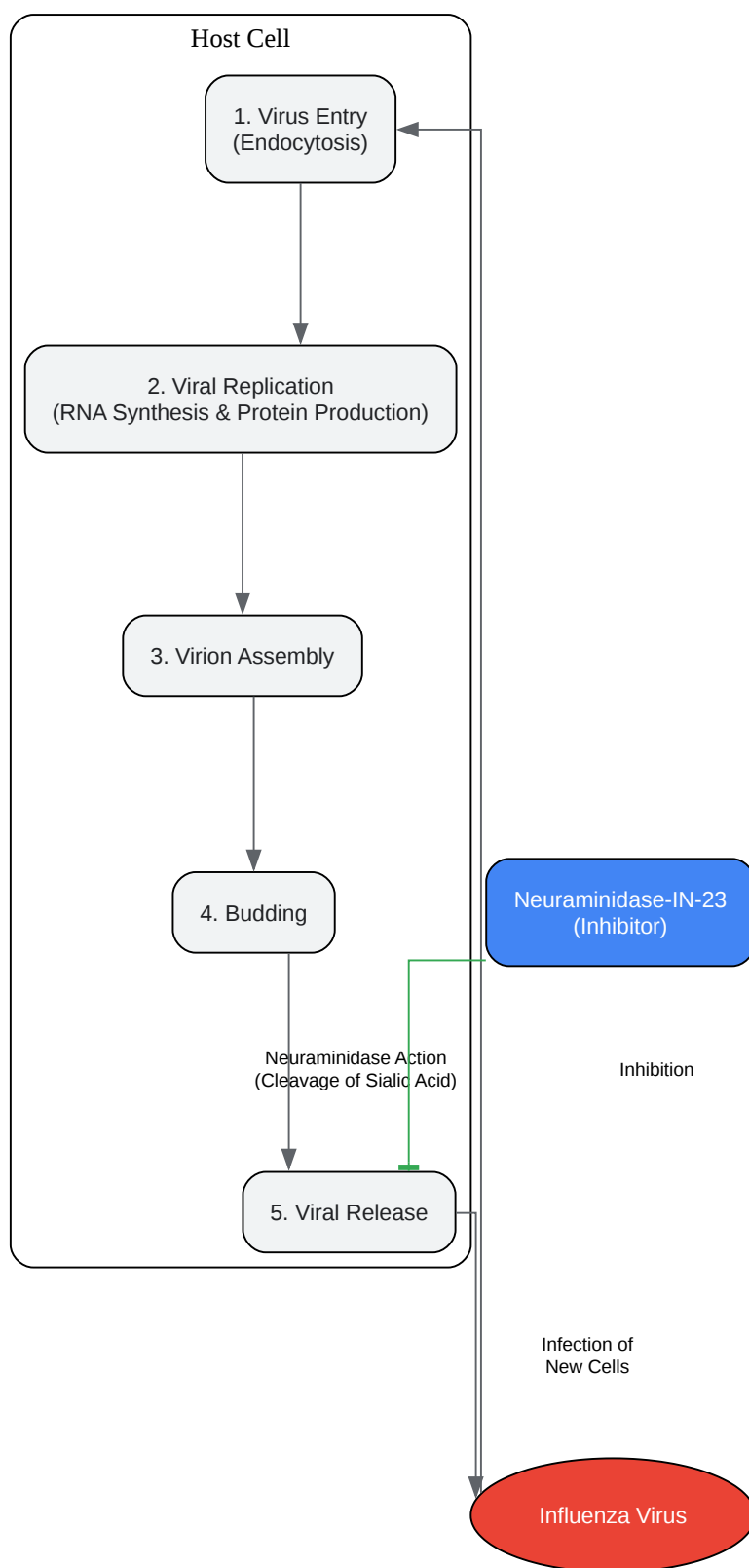
Neuraminidase, a critical glycoprotein on the surface of the influenza virus, is a well-established target for antiviral drug development. Its primary role is to cleave sialic acid residues from host cell receptors and newly formed virions, which facilitates the release of progeny viruses and prevents their aggregation.[1] The inhibition of neuraminidase activity is a clinically validated strategy to combat influenza infections. The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery of novel neuraminidase inhibitors. High-throughput screening (HTS) is essential for the rapid evaluation of large compound libraries to identify new lead compounds against neuraminidase.[1][2] These application notes provide detailed protocols for the use of **Neuraminidase-IN-23** in high-throughput screening assays to identify and characterize novel antiviral agents targeting neuraminidase.

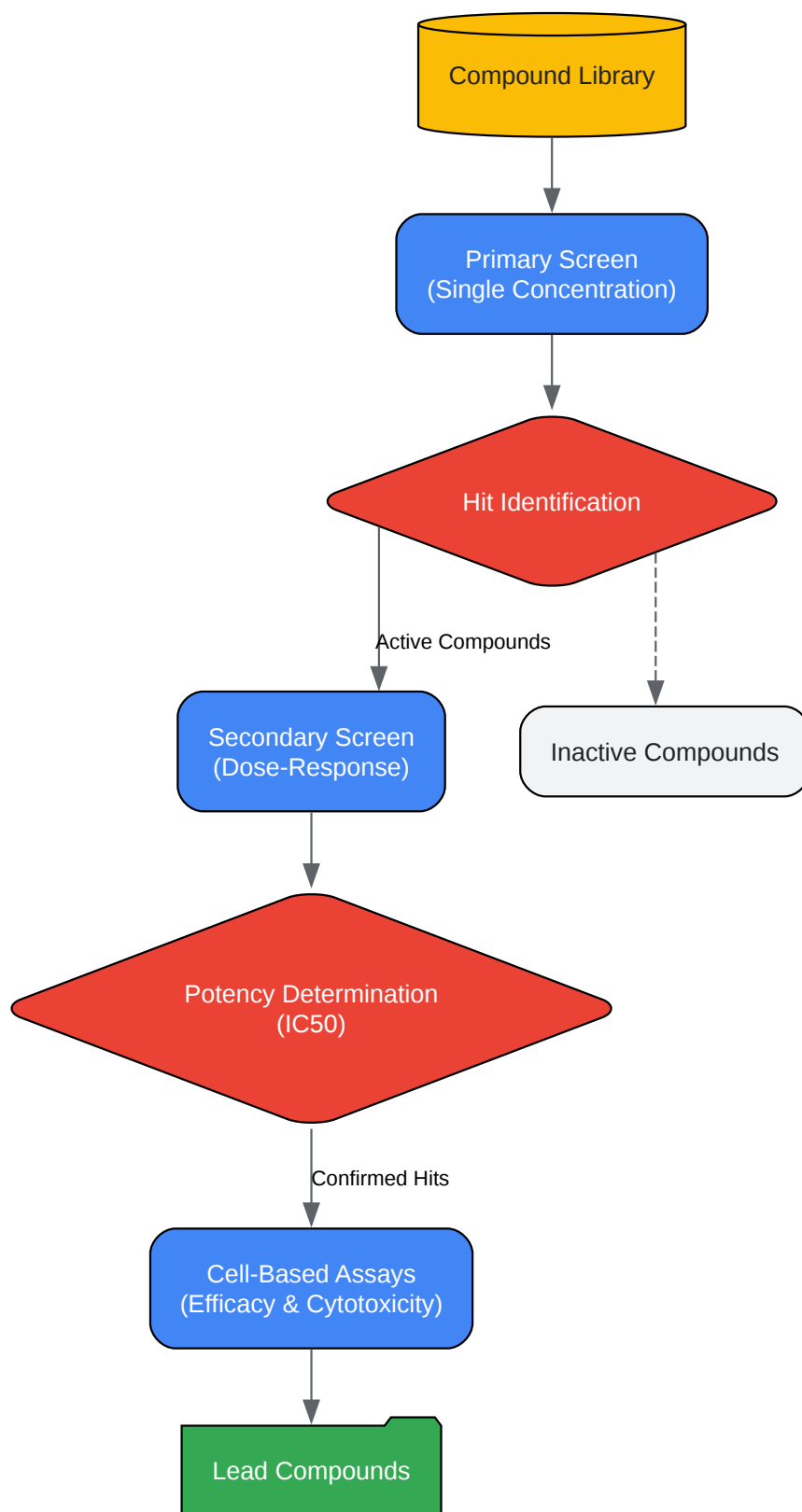
Mechanism of Action of Neuraminidase and its Inhibition

The influenza virus life cycle involves several key stages where neuraminidase plays a crucial role. After the virus enters a host cell and replicates, new virus particles bud from the cell membrane. These new virions remain attached to the host cell surface through the interaction of viral hemagglutinin with sialic acid receptors. Neuraminidase cleaves these sialic acid residues, releasing the new virus particles and allowing them to infect other cells.[3][4] Neuraminidase inhibitors act as competitive inhibitors by mimicking the natural substrate, sialic

acid, and binding to the active site of the enzyme, thus preventing the release of new virions.[\[2\]](#)
[\[5\]](#)

Diagram of the Influenza Virus Life Cycle and the Role of Neuraminidase





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